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Abstract
GR231118, also known as 1229U91, is a synthetic peptide analog of the C-terminus of

neuropeptide Y (NPY). It is a notable pharmacological tool due to its dual activity as a potent

and selective agonist for the neuropeptide Y Y4 receptor (Y4R) and a high-affinity antagonist

for the Y1 receptor (Y1R).[1][2] This technical guide provides a comprehensive overview of

GR231118's pharmacological profile, focusing on its agonist activity at the Y4 receptor. It

includes a compilation of quantitative pharmacological data, detailed experimental protocols for

key assays, and visualizations of the associated signaling pathways and experimental

workflows.

Pharmacological Profile of GR231118
GR231118 displays a complex pharmacological profile with high affinity for multiple NPY

receptor subtypes. Its primary activities of interest are its potent agonism at the human Y4

receptor and its potent antagonism at human and rat Y1 receptors.[1][2] The compound also

exhibits weaker agonist activity at Y2 and Y5 receptors and high affinity for the mouse Y6

receptor.[1]
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The following tables summarize the binding affinities and functional potencies of GR231118 at

various NPY receptor subtypes.

Receptor
Subtype

Species Assay Type
Pharmacolo
gical
Parameter

Value Reference

Y4 Human
Radioligand

Binding
pKi 9.6 [1]

Y4 Human
Functional

(cAMP)
pEC50 8.6 [1]

Y1 Human
Radioligand

Binding
pKi 10.2 [1]

Y1 Human
Functional

(Antagonist)
pA2 10.5 [1]

Y1 Rat
Radioligand

Binding
pKi 10.4 [1]

Y1 Rat
Functional

(Antagonist)
pA2 10.0 [1]

Y2 Human
Functional

(cAMP)
Weak Agonist - [1]

Y2 Rat
Functional

(cAMP)
Weak Agonist - [1]

Y5 Human
Functional

(cAMP)
Weak Agonist - [1]

Y5 Rat
Functional

(cAMP)
Weak Agonist - [1]

Y6 Mouse
Radioligand

Binding
pKi 8.8 [1]

Table 1: Pharmacological data for GR231118 at NPY receptor subtypes.
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Signaling Pathway and Experimental Workflows
Y4 Receptor Signaling Pathway
The neuropeptide Y Y4 receptor is a member of the G-protein coupled receptor (GPCR)

superfamily.[3] It primarily couples to the Gi/o family of G-proteins.[4] Upon activation by an

agonist such as GR231118, the Gi alpha subunit dissociates and inhibits the enzyme adenylyl

cyclase. This inhibition leads to a decrease in the intracellular concentration of the second

messenger cyclic AMP (cAMP).[4] The reduction in cAMP levels modulates the activity of

downstream effectors like Protein Kinase A (PKA), ultimately leading to various cellular

responses.
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Caption: Y4 Receptor Gi-coupled signaling pathway activated by GR231118.
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Experimental Workflow for Y4 Agonist Characterization
The characterization of a novel compound like GR231118 as a Y4 receptor agonist typically

follows a structured experimental workflow. This process begins with assessing the

compound's binding affinity and selectivity, followed by functional assays to determine its

efficacy and potency, and culminates in in-vivo studies to evaluate its physiological effects.
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Caption: Experimental workflow for characterizing a Y4 receptor agonist.
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Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize

GR231118's activity at the Y4 receptor. These protocols are synthesized from standard

practices in the field and information inferred from published studies.

Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound (GR231118) by measuring

its ability to displace a radiolabeled ligand from the Y4 receptor.

Materials:

Cell Membranes: Membranes prepared from a cell line stably expressing the human Y4

receptor (e.g., HEK293 or CHO cells).

Radioligand: [¹²⁵I]-Peptide YY (PYY) or another suitable Y4-selective radioligand.

Test Compound: GR231118.

Non-specific Binding Control: A high concentration of a non-radiolabeled Y4-selective ligand

(e.g., human Pancreatic Polypeptide).

Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

Filtration Apparatus: Cell harvester with glass fiber filters.

Scintillation Counter: For measuring radioactivity.

Procedure:

Membrane Preparation: Homogenize cells expressing the Y4 receptor in a lysis buffer and

centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

Assay Setup: In a 96-well plate, add the following to each well:

50 µL of binding buffer.

50 µL of radioligand at a final concentration near its Kd.
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50 µL of various concentrations of GR231118 (for competition curve) or buffer (for total

binding) or non-specific binding control (for non-specific binding).

50 µL of the cell membrane preparation.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell

harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the GR231118
concentration.

Determine the IC50 value from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated
cAMP Formation
This assay measures the functional potency (EC50) of GR231118 as a Y4 receptor agonist by

quantifying its ability to inhibit the production of cAMP.

Materials:

Cells: A cell line stably expressing the human Y4 receptor (e.g., HEK293 or CHO cells).

Forskolin: An adenylyl cyclase activator.
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IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

Test Compound: GR231118.

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kit.

Cell Culture Medium and Buffers.

Procedure:

Cell Culture: Plate the Y4R-expressing cells in a 96-well plate and grow to a suitable

confluency.

Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with IBMX for a

short period (e.g., 15-30 minutes) at 37°C.

Agonist Stimulation: Add various concentrations of GR231118 to the wells and incubate for a

specified time (e.g., 15 minutes) at 37°C.

Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to all wells (except the

basal control) to stimulate cAMP production. Incubate for a further period (e.g., 30 minutes)

at 37°C.

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP

concentration using a commercial cAMP detection kit according to the manufacturer's

instructions.

Data Analysis:

Generate a standard curve for cAMP concentration.

Plot the measured cAMP levels against the logarithm of the GR231118 concentration.

Normalize the data with the response to forskolin alone representing 100% and the basal

level as 0%.

Fit a sigmoidal dose-response curve to the data to determine the EC50 (the concentration

of GR231118 that produces 50% of the maximal inhibition) and the Emax (the maximum
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inhibition achievable).

Conclusion
GR231118 is a valuable pharmacological agent for studying the neuropeptide Y system. Its

potent agonist activity at the Y4 receptor, coupled with its antagonist action at the Y1 receptor,

provides a unique tool for dissecting the physiological roles of these receptors. The data and

protocols presented in this guide offer a comprehensive resource for researchers and drug

development professionals working with this compound and the NPY Y4 receptor.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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